REACTION_CXSMILES
|
Cl.Cl.C([C:10]1[C:11]([Cl:21])=[N:12][C:13]2[CH2:14][CH2:15][NH:16][CH2:17][C:18]=2[C:19]=1[CH3:20])C1C=CC=CC=1.CO>C(Cl)Cl.[Cl-].[Na+].O.ClCCCl>[ClH:21].[Cl:21][C:11]1[CH:10]=[C:19]([CH3:20])[C:18]2[CH2:17][NH:16][CH2:15][CH2:14][C:13]=2[N:12]=1 |f:0.1.2,5.6.7,9.10|
|
Name
|
benzyl-2-chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.C(C1=CC=CC=C1)C=1C(=NC=2CCNCC2C1C)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
The products were extracted twice with DCM
|
Type
|
WASH
|
Details
|
the combined organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give crude (6.14 g)
|
Type
|
STIRRING
|
Details
|
to stir at 70° C. for 1.5 h under nitrogen
|
Duration
|
1.5 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at the same temperature for 1 h
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with MeOH (10 mL) and EtOAc (400 mL)
|
Type
|
CUSTOM
|
Details
|
the white solid was collected on a funnel
|
Type
|
WASH
|
Details
|
washed with EtOAc (200 mL)
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC1=NC=2CCNCC2C(=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.54 g | |
YIELD: CALCULATEDPERCENTYIELD | 179.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |